Telotristat is an orally bioavailable prodrug [] that, upon administration, is rapidly converted to its active metabolite, telotristat []. This active metabolite functions as a potent inhibitor of tryptophan hydroxylase (TPH) [, ]. TPH is a key enzyme involved in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT) [, , , , , , ]. By inhibiting TPH, telotristat effectively reduces the peripheral production of serotonin [, ]. Notably, telotristat exhibits selectivity for peripheral serotonin synthesis and does not cross the blood-brain barrier, thereby avoiding central nervous system effects [, ].
Telotristat acts as a prodrug, converting into its active form, telotristat, in the body []. Telotristat functions as a potent inhibitor of tryptophan hydroxylase (TPH) [, ]. TPH is the rate-limiting enzyme in the biosynthesis of serotonin [, , , , , , ]. By inhibiting TPH, telotristat effectively reduces the production of peripheral serotonin [, ]. This reduction in serotonin levels is particularly relevant in the context of carcinoid syndrome, where excessive serotonin secretion by neuroendocrine tumors contributes to debilitating symptoms like diarrhea. Telotristat's mechanism of action is further supported by its ability to significantly reduce urinary 5-hydroxyindoleacetic acid (u5-HIAA), the primary metabolite of serotonin [, , , , , , ].
Investigating the Role of Serotonin in Carcinoid Syndrome: Telotristat has been instrumental in furthering the understanding of serotonin's role in carcinoid syndrome. Its use in research has confirmed that excessive serotonin secretion by neuroendocrine tumors significantly contributes to debilitating symptoms, particularly diarrhea [, , , , , , , , , ].
Exploring Serotonin Inhibition as a Therapeutic Strategy: Telotristat's efficacy in reducing serotonin levels has sparked research into its therapeutic potential in various conditions. Studies have investigated its use in managing carcinoid syndrome symptoms, particularly diarrhea, in patients who do not adequately respond to somatostatin analogs [, , , , , , , , , , , , ].
Preclinical Studies on Tumor Growth and Immunotherapy: Emerging research suggests that telotristat might impact tumor growth and immune responses. Preclinical studies indicate that inhibiting peripheral serotonin synthesis with telotristat could potentially enhance the efficacy of immune checkpoint blockade therapy in certain cancer models [].
Understanding Serotonin's Impact on the Tumor Microenvironment: Recent research highlights the role of serotonin in shaping the tumor microenvironment []. Studies utilizing telotristat have shown that reducing serotonin levels might enhance the infiltration of CD8+ T cells into tumors and decrease the expression of programmed cell death 1 ligand 1 (PD-L1), potentially increasing the efficacy of immunotherapy [].
Investigating Long-Term Effects: Further research is needed to fully elucidate the long-term safety and efficacy of telotristat, particularly regarding potential effects on liver function and mood [, ].
Optimizing Combination Therapies: Research on combining telotristat with other therapeutic agents, such as somatostatin analogs, peptide receptor radionuclide therapy, or immune checkpoint inhibitors, holds promise for improving treatment outcomes in carcinoid syndrome and potentially other cancers [, , , ].
Developing Biomarkers for Personalized Treatment: Identifying predictive biomarkers that can identify patients most likely to benefit from telotristat therapy would represent a significant advancement in personalized medicine for carcinoid syndrome [, ].
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 63953-75-3
CAS No.:
CAS No.: 45804-94-2
CAS No.: